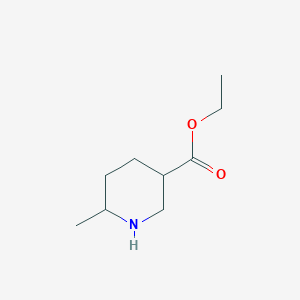

Ethyl 6-methylpiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

110287-76-8 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl 6-methylpiperidine-3-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-7(2)10-6-8/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

OYSHUSWRSXUWCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(NC1)C |

Origin of Product |

United States |

Chemical Reactivity, Mechanistic Investigations, and Transformation Studies

Reactivity of the Piperidine (B6355638) Nitrogen (e.g., Basicity in Context of Reactivity, Nucleophilicity, Quaternization)

The nitrogen atom in the piperidine ring of ethyl 6-methylpiperidine-3-carboxylate is a key center of reactivity, exhibiting characteristic basic and nucleophilic properties.

Basicity: The basicity of the piperidine nitrogen is a fundamental property that governs its reactivity. The addition of a methyl group to the piperidine ring generally increases the basicity of the compound compared to the parent piperidine. fiveable.me This is attributed to the electron-donating inductive effect of the methyl group, which enhances the nitrogen atom's ability to accept a proton. fiveable.me In cyclic amines, basicity is also influenced by ring strain, with piperidine being more basic than smaller cyclic amines like pyrrolidine and azetidine. stackexchange.comechemi.com The pKa of 2-methylpiperidine has been reported as 10.99, which is slightly lower than that of piperidine (pKa ~11.22), suggesting that the position of the methyl group can influence basicity. kyoto-u.ac.jpwikipedia.org For this compound, the basicity will be a balance between the electron-donating methyl group and the electron-withdrawing effect of the ester group, though the latter's influence is attenuated by its distance from the nitrogen.

Nucleophilicity: The piperidine nitrogen acts as a nucleophile in various reactions, such as alkylation and acylation. The nucleophilicity is influenced by both electronic and steric factors. The electron-donating methyl group at the 6-position can enhance the nucleophilicity of the nitrogen. However, its proximity to the nitrogen can also introduce steric hindrance, potentially slowing down the rate of reaction with bulky electrophiles. N-alkylation of piperidines can be achieved using alkyl halides, and the reaction rate can be influenced by the choice of solvent and the presence of a base to neutralize the formed acid. researchgate.net

Quaternization: Quaternization involves the alkylation of the piperidine nitrogen to form a quaternary ammonium salt. This reaction is a common transformation for amines and is dependent on the nucleophilicity of the nitrogen and the nature of the alkylating agent. For instance, N-alkylation of piperidine with alkyl bromides or iodides can proceed in a solvent like acetonitrile. researchgate.net The presence of the 6-methyl group in this compound would likely influence the rate of quaternization due to steric effects around the nitrogen atom.

Reactivity of the Ester Group (e.g., Ester Hydrolysis Kinetics, Carboxylate Anion Chemistry)

The ethyl ester group at the 3-position of the piperidine ring is susceptible to various transformations, most notably hydrolysis.

Carboxylate Anion Chemistry: Upon hydrolysis of the ester, the resulting carboxylate anion can participate in further reactions. The carboxylate group can be converted to other functional groups, or it can influence the properties of the molecule, for example, by acting as an internal base or by participating in intramolecular cyclizations under certain conditions.

Ring-Based Reactions and Functionalization (e.g., Oxidation, Reduction, C-H Functionalization)

The piperidine ring itself can undergo a variety of reactions, including oxidation, reduction of the corresponding pyridine (B92270) precursor, and functionalization of its C-H bonds.

Oxidation: The piperidine ring can be oxidized to the corresponding pyridine or other oxidized species. The specific outcome of the oxidation depends on the reagents and reaction conditions used.

Reduction: The synthesis of substituted piperidines is often achieved through the catalytic hydrogenation of the corresponding substituted pyridines. asianpubs.orgresearchgate.netnih.govacs.org Catalysts such as platinum oxide (PtO₂) are effective for this transformation, often carried out in a protic solvent like glacial acetic acid under hydrogen pressure. asianpubs.orgresearchgate.net This method allows for the preparation of a wide range of substituted piperidines. asianpubs.orgresearchgate.net

C-H Functionalization: Direct functionalization of C-H bonds in piperidines is a powerful tool for introducing molecular diversity. nih.gov Palladium-catalyzed C-H arylation has been used to synthesize substituted piperidines with high regio- and stereoselectivity. acs.orgacs.orgresearchgate.netnih.gov Radical-mediated C-H functionalization provides another avenue for modifying the piperidine scaffold. nih.gov For instance, photoredox-catalyzed α-amino C-H arylation can be used to introduce aryl groups to piperidine derivatives. chemrxiv.orgescholarship.org The presence of substituents on the piperidine ring can direct the position of C-H functionalization.

Conformational Dynamics and Inversion Barriers

The six-membered piperidine ring of this compound exists predominantly in a chair conformation. The substituents on the ring can adopt either axial or equatorial positions, and the molecule undergoes conformational changes through ring inversion and nitrogen inversion.

Conformational Dynamics: The conformational preference of substituents on a cyclohexane or piperidine ring is often described by their A-values, which represent the energy difference between the axial and equatorial conformations. wikipedia.org For a methyl group on a cyclohexane ring, the A-value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position to minimize steric interactions. wikipedia.org In piperidines, the conformational equilibrium is also influenced by interactions involving the nitrogen lone pair. nih.gov The relative orientation of the 6-methyl and 3-ethylcarboxylate groups will determine the most stable chair conformation.

Inversion Barriers: Nitrogen inversion is a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.org This process leads to the interconversion of enantiomeric conformations for chiral amines. wikipedia.org The energy barrier for nitrogen inversion in amines is generally low, allowing for rapid racemization at room temperature. wikipedia.org For piperidine, the nitrogen inversion barrier has been a subject of study. acs.org The presence of substituents on the ring can affect the height of this barrier.

Exploration of Reaction Mechanisms (e.g., Radical Pathways, Cycloaddition Reactions)

The synthesis and transformation of piperidine derivatives can proceed through various reaction mechanisms, including radical pathways and cycloaddition reactions.

Radical Pathways: Radical reactions offer a powerful method for the synthesis of substituted piperidines. nih.gov Radical cyclization is a key strategy for forming the piperidine ring. nih.gov These reactions can be initiated by various methods, including the use of radical initiators or through photoredox catalysis. chemrxiv.orgescholarship.org The regioselectivity and stereoselectivity of radical cyclizations can be controlled by the nature of the substrate and the reaction conditions.

Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder reaction, can be employed in the synthesis of piperidine precursors. beilstein-journals.org For example, the reaction of a diene with a dienophile can form a six-membered ring, which can then be converted to a piperidine. beilstein-journals.org Intramolecular cycloaddition reactions of appropriately functionalized precursors are also a valuable strategy for constructing the piperidine ring system. nih.goviupac.orgmdpi.com

Interactive Data Table of Research Findings

| Property/Reaction | Key Findings | Relevant Compounds | Citations |

| Basicity | Methyl groups generally increase the basicity of piperidines due to their electron-donating nature. | N-methylpiperidine, 2-methylpiperidine | fiveable.me, kyoto-u.ac.jp |

| Ester Hydrolysis | Enzymatic hydrolysis of ethyl nipecotate shows enantioselectivity. | Ethyl nipecotate | scientific.net, researchgate.net |

| Ring Synthesis | Catalytic hydrogenation of substituted pyridines is a common method. | Substituted Pyridines | asianpubs.org, researchgate.net, nih.gov |

| C-H Functionalization | Pd-catalyzed arylation and photoredox catalysis are effective methods. | Substituted Piperidines | chemrxiv.org, escholarship.org, acs.org |

| Conformational Analysis | Substituents on the piperidine ring prefer an equatorial orientation to minimize steric strain. | Methylcyclohexane, Substituted Piperidines | wikipedia.org, nih.gov |

| Nitrogen Inversion | A rapid process in amines with a low energy barrier, leading to interconversion of conformers. | Amines, Piperidine | wikipedia.org, acs.org |

| Radical Reactions | Radical cyclization is a key method for piperidine ring formation. | Acyclic amine precursors | nih.gov, nih.gov |

| Cycloaddition | Diels-Alder and intramolecular cycloadditions are used to construct the piperidine skeleton. | Dienes, Dienophiles, Functionalized precursors | iupac.org, beilstein-journals.org |

Advanced Spectroscopic and Structural Characterization for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the relative stereochemistry and preferred conformation of substituted piperidines like "Ethyl 6-methylpiperidine-3-carboxylate". The piperidine (B6355638) ring is not planar and typically adopts a chair conformation to minimize steric strain. wikipedia.org For a 3,6-disubstituted piperidine, this leads to the possibility of cis and trans diastereomers, each with distinct NMR spectral features.

Coupling Constant Analysis: The key to stereochemical assignment lies in the analysis of proton-proton (¹H-¹H) coupling constants (J-values), particularly the three-bond coupling (³JHH). The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This allows for the differentiation between axial and equatorial substituents on the piperidine ring.

For instance, in the chair conformation, the coupling between two adjacent axial protons (Jax-ax) is typically large (10–13 Hz), whereas axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings are smaller (2–5 Hz). By analyzing the multiplicity and coupling constants of the protons at C2, C3, and C6, the relative orientation of the methyl and carboxylate groups can be established. For example, a large coupling constant (e.g., >10 Hz) for the proton at C6 would indicate it is in an axial position, which in turn defines the orientation of the methyl group. rsc.org The stereochemistry of related N-benzyl piperidines has been confirmed using this method, where ³JHH coupling constants of 10.5 Hz and 13.0 Hz for protons at C2 and C6 confirmed their axial positions and thus the cis relative stereochemistry. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Two-dimensional NOESY experiments provide further confirmation of stereochemistry and conformation by detecting through-space interactions between protons that are in close proximity (typically <5 Å). For "this compound," a NOESY spectrum would reveal correlations between protons on the methyl group (C6) and other protons on the piperidine ring. A strong NOE between the methyl protons and an axial proton at C2 or C4 would provide compelling evidence for an axial orientation of the methyl group, characteristic of one diastereomer. Conversely, the absence of such correlations and the presence of NOEs to equatorial protons would suggest an equatorial methyl group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |

|---|---|---|---|---|

| H-6 | ~2.7-2.8 | m | - | - |

| H-3 | ~2.3-2.4 | m | - | - |

| H-2ax | ~3.0 | dt | J ≈ 12 (ax-ax), 4 (ax-eq) | Axial |

| H-2eq | ~2.6 | d | J ≈ 12 | Equatorial |

| -OCH₂CH₃ | ~4.1 | q | J ≈ 7.1 | - |

| -CH₃ (at C6) | ~1.1 | d | J ≈ 6.0 | - |

| -OCH₂CH₃ | ~1.2 | t | J ≈ 7.1 | - |

Mass Spectrometry for Fragmentation Pattern Elucidation and Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For "this compound," electron ionization (EI) would likely induce characteristic fragmentation pathways.

The molecular ion peak (M⁺) would be expected at m/z 171, corresponding to the molecular formula C₉H₁₇NO₂. The fragmentation of piperidine derivatives is often dominated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), which is a site of charge localization. libretexts.org

Key fragmentation pathways for "this compound" would include:

Loss of the Ethyl Group: Cleavage of the ester can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment at m/z 142.

Loss of the Ethoxy Group: Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion would produce an acylium ion at m/z 126.

Loss of the Carboxylate Group: The entire ethyl carboxylate group can be lost (•COOCH₂CH₃, 73 Da), leading to a fragment corresponding to the 6-methylpiperidine ring at m/z 98.

Ring Opening and α-Cleavage: A dominant pathway for cyclic amines involves cleavage of the C-C bond adjacent to the nitrogen. For the piperidine ring, this involves the cleavage of the C2-C3 or C6-C5 bond. Subsequent loss of the methyl group at C6 could occur. A study on the closely related "Ethyl N-methylpiperidine-3-carboxylate" showed a prominent fragment resulting from the loss of the ethyl carboxylate group followed by further ring fragmentation. researchgate.net

Tandem mass spectrometry (MS/MS) could be employed to further analyze these primary fragments, providing more detailed structural information and confirming the proposed fragmentation pathways.

| m/z | Proposed Fragment Ion | Formula of Loss | Mass of Loss (Da) |

|---|---|---|---|

| 171 | [M]⁺ | - | 0 |

| 156 | [M - CH₃]⁺ | •CH₃ | 15 |

| 142 | [M - C₂H₅]⁺ | •C₂H₅ | 29 |

| 126 | [M - OC₂H₅]⁺ | •OC₂H₅ | 45 |

| 98 | [M - COOC₂H₅]⁺ | •COOC₂H₅ | 73 |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Preferences

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the non-covalent interactions, such as hydrogen bonding, that influence its structure. frontiersin.org

For "this compound," the key vibrational modes are associated with the N-H group of the piperidine ring and the C=O and C-O groups of the ethyl ester.

N-H Stretching: In a dilute solution in a non-polar solvent, a free N-H bond would exhibit a sharp stretching vibration typically in the range of 3300–3500 cm⁻¹. However, in the condensed phase (liquid or solid), intermolecular hydrogen bonding between the N-H of one molecule and the carbonyl oxygen (C=O) of another is expected. This interaction causes the N-H stretching band to broaden and shift to a lower frequency (typically 3200–3400 cm⁻¹). youtube.com

C=O Stretching: The carbonyl group of the ester provides a strong, sharp absorption band in the IR spectrum. For a saturated aliphatic ester, this peak is typically found around 1735–1750 cm⁻¹. nist.gov The formation of intermolecular hydrogen bonds (N-H···O=C) can cause a slight shift of this band to a lower wavenumber, as it weakens the C=O double bond.

C-O Stretching: The ester also shows C-O stretching vibrations between 1000 and 1300 cm⁻¹.

C-H Stretching: Vibrations for the C-H bonds of the methyl group and the piperidine ring appear in the 2800–3000 cm⁻¹ region.

The presence and nature of hydrogen bonding can be further investigated by concentration-dependent studies. In dilute solutions, intermolecular interactions are minimized, leading to sharper bands at higher frequencies for the N-H and C=O groups. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data, especially for the C-C skeletal vibrations of the piperidine ring. uh.edu

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3200-3400 | Broadened due to intermolecular H-bonding. |

| C-H Stretch | Alkyl (sp³) | 2850-2960 | From piperidine ring and ethyl/methyl groups. |

| C=O Stretch | Ester | 1730-1745 | May shift slightly lower due to H-bonding. |

| C-O Stretch | Ester | 1150-1250 | Strong intensity. |

| C-N Stretch | Secondary Amine | 1080-1180 | - |

X-ray Crystallography for Detailed Solid-State Structural Elucidation of Complex Derivatives

While obtaining a suitable single crystal of "this compound" itself may be challenging, X-ray crystallography of its solid derivatives (e.g., salts or N-substituted analogs) provides the most definitive structural information in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and the nature of intermolecular interactions in the crystal lattice.

For example, a crystallographic study of "Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate," a more complex derivative, revealed that the piperidine ring adopts a twisted boat conformation. researchgate.netnih.gov The analysis provided precise puckering parameters and confirmed the equatorial and axial positions of the bulky phenyl substituents. researchgate.netnih.gov

In a hypothetical crystal structure of a derivative of "this compound," X-ray diffraction would elucidate:

Ring Conformation: It would unambiguously determine whether the piperidine ring exists in a chair, boat, or twisted-boat conformation.

Substituent Positions: The analysis would confirm the relative stereochemistry (cis or trans) by showing whether the methyl and carboxylate groups are on the same or opposite sides of the ring. It would also determine their axial or equatorial orientations.

Intermolecular Interactions: The crystal packing would reveal the network of intermolecular hydrogen bonds, showing precisely which atoms are involved and the distances and angles of these bonds.

This level of detail is crucial for computational modeling and for understanding how the molecule might interact with biological targets.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Bond Length (C-N) | Distance between Carbon and Nitrogen atoms in the ring. | ~1.47 Å |

| Bond Angle (C-N-C) | Angle within the piperidine ring at the Nitrogen atom. | ~112° |

| Torsion Angle | Defines the puckering of the ring and substituent orientation. | - |

| H-Bond Distance (N-H···O) | Distance between H-bond donor and acceptor. | ~2.6 - 3.0 Å |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels.

DFT studies on related heterocyclic compounds, such as substituted thieno[2,3-c]pyridines and butanoate analogues, have been used to determine electronic properties and optimize molecular geometries. researchgate.netresearchgate.net For Ethyl 6-methylpiperidine-3-carboxylate, these calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents or biological targets.

Predict Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which serve as a powerful complement to experimental characterization. researchgate.net

These theoretical descriptors are essential for understanding the molecule's inherent reactivity and for parameterizing more complex simulations.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Predicted Application for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack; potential for electron donation in reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack; ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability. |

| MEP Surface | Molecular Electrostatic Potential mapped onto the electron density surface. | Identifies sites for non-covalent interactions, such as hydrogen bonding with biological targets. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations describe a molecule's static state, Molecular Dynamics (MD) simulations model its dynamic behavior over time. MD is particularly useful for exploring the conformational landscape of flexible molecules like this compound and understanding how it is influenced by its environment.

The piperidine (B6355638) ring is known to adopt several conformations, primarily the chair, boat, and twist-boat forms. researchgate.netnih.gov The substituents on the ring—the methyl group at position 6 and the ethyl carboxylate group at position 3—will influence the relative stability of these conformers.

An MD simulation of this compound would involve:

System Setup: Placing the molecule in a simulation box filled with a chosen solvent (e.g., water) to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for every atom over a set period (from nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.

MD simulations provide a crucial link between the static molecular structure and its behavior in a realistic, dynamic environment, revealing how solvation affects its preferred shape and accessibility for binding.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are key methodologies in medicinal chemistry used to correlate a molecule's structure with its biological activity. collaborativedrug.com SAR provides qualitative insights, while QSAR builds mathematical models for quantitative prediction. ijnrd.orgresearchgate.net

A QSAR study for derivatives of this compound would hypothetically proceed as follows:

Data Set Assembly: A series of analogues would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition).

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP), electronic parameters from DFT (e.g., HOMO/LUMO energies), and spatial or topological indices. nih.govmdpi.com

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the observed biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by predicting the activity of an external set of compounds not used in model training. nih.gov

Such models can elucidate which molecular properties are most important for activity, guiding the design of new, more potent compounds. For example, a QSAR model might reveal that higher activity is correlated with a specific charge distribution around the ester group or the steric bulk of the substituent at the 6-position.

Molecular Docking and Binding Energy Calculations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This method is central to structure-based drug design.

If a biological target for this compound were identified, docking studies would be performed to:

Predict Binding Pose: Determine the most likely three-dimensional arrangement of the ligand within the receptor's binding site.

Identify Key Interactions: Reveal specific non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, or ionic interactions, that stabilize the ligand-receptor complex. Docking studies on other piperidine derivatives have successfully identified such interactions with targets like human acetylcholinesterase. acgpubs.orgacgpubs.org

Estimate Binding Affinity: Docking programs use scoring functions to estimate the binding energy (ΔG), which provides a qualitative ranking of how strongly different ligands might bind to the target. More rigorous methods, like MM/PBSA or free energy perturbation, can be applied to MD simulation trajectories for more accurate binding energy calculations.

These predictions are invaluable for generating hypotheses about the mechanism of action and for designing modifications to the ligand to improve its binding affinity and selectivity.

Table 2: Hypothetical Docking Interaction Analysis

| Interaction Type | Potential Region on this compound | Example Receptor Residue |

| Hydrogen Bond (Acceptor) | Carbonyl oxygen of the ethyl carboxylate group. | Serine, Threonine, Tyrosine (hydroxyl group) |

| Hydrogen Bond (Donor) | Amine hydrogen on the piperidine ring. | Aspartate, Glutamate (carboxylate group) |

| Hydrophobic Interaction | Methyl group at C6; ethyl chain of the ester. | Leucine, Isoleucine, Valine (aliphatic side chains) |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore modeling is used to identify these key features from a set of known active molecules and then use that model as a 3D query to search large chemical databases for novel compounds with the same features—a process known as virtual screening.

For this compound and its analogues, a pharmacophore model could be developed if a set of compounds with known activity against a specific target were available. The model would typically consist of features such as:

Hydrogen bond donors and acceptors.

Hydrophobic centroids.

Positive and/or negative ionizable centers.

Aromatic rings.

Once validated, this pharmacophore model could be used to screen millions of compounds computationally, rapidly identifying a smaller, more manageable set of "hits" for experimental testing. This approach significantly accelerates the early stages of drug discovery by prioritizing compounds that are most likely to be active. nih.gov

Biological and Pharmacological Research on Ethyl 6 Methylpiperidine 3 Carboxylate Derivatives Pre Clinical Focus

Enzyme Inhibition Studies

The piperidine (B6355638) core is a privileged structure in medicinal chemistry, and its derivatives have been extensively evaluated for their ability to inhibit enzymes involved in various disease pathways.

Cholinesterase Enzymes (e.g., Acetylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govijpsi.org Various piperidine derivatives have been synthesized and evaluated for their anticholinesterase activity.

One study detailed the synthesis of 2-(9-acridinylamino)-2-oxoethyl piperidine carbodithioate derivatives. While many compounds in the broader series showed potent and specific action against BChE, the piperidine-containing derivatives were among those evaluated. nih.gov For instance, a series of N'-(4-benzylpiperidin-1-yl)alkylamine derivatives were developed and found to be potent inhibitors of both AChE and BChE, with IC50 values in the low-nanomolar range. nih.gov Specifically, compound 5k was a highly potent and selective AChE inhibitor (IC50 = 2.13 nM), showing approximately 38-fold selectivity over BChE. nih.gov Another compound, 5h , also demonstrated strong AChE inhibition with an IC50 value of 6.83 nM. nih.gov Kinetic and docking studies suggested that these compounds bind to both the catalytic active site and the peripheral anionic site of the AChE enzyme. nih.gov

In another investigation, benzimidazole-based pyrrole/piperidine hybrids were synthesized and showed moderate cholinesterase inhibitory activities. mdpi.com The AChE inhibition for this series ranged from IC50 = 19.44 µM to 36.05 µM, while BChE inhibition was in the range of 21.57 µM to 39.55 µM. mdpi.com Similarly, a series of 1-benzylpiperidine (B1218667) derivatives showed moderate inhibitory activity against AChE, with compound 19 being the most potent in its class (IC50 = 5.10 µM). mdpi.com

Table 1: Cholinesterase Inhibition by Piperidine Derivatives

| Compound/Series | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Compound 5k | AChE | 2.13 nM | nih.gov |

| Compound 5h | AChE | 6.83 nM | nih.gov |

| Compound 19 | AChE | 5.10 µM | mdpi.com |

| Benzimidazole-piperidine hybrids | AChE | 19.44 - 36.05 µM | mdpi.com |

| Benzimidazole-piperidine hybrids | BChE | 21.57 - 39.55 µM | mdpi.com |

Kinases (e.g., Akt1, PDK1)

The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, making it a key target in cancer research. nih.gov Several piperidine derivatives have been identified as potent inhibitors of Akt kinases.

A series of 3,4,6-trisubstituted piperidine derivatives were developed from a lead compound through a strategy of conformational restriction. nih.gov This led to the discovery of compound E22 , which demonstrated increased potency in inhibiting Akt1 and cancer cell proliferation. nih.govresearchgate.net Compound E22 not only showed potent in vitro activity but also exhibited significant in vivo anti-tumor efficacy, inhibiting tumor growth by over 90% in a SKOV3 xenograft model. nih.govresearchgate.net Mechanistic studies confirmed that it effectively inhibited the phosphorylation of proteins downstream of the Akt kinase in both cells and tumor tissues. nih.gov

Another piperidine derivative, DTPEP (1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine), was found to inhibit the PI3K/Akt signaling pathway by downregulating the phosphorylation of p-PI3K and p-Akt (at serine 473) in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Furthermore, the clinical candidate AZD5363 , a 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, was discovered as a potent, orally bioavailable inhibitor of all three Akt isoforms (Akt1, Akt2, Akt3). acs.org

Table 2: Kinase Inhibition by Piperidine Derivatives

| Compound/Series | Target Enzyme | Activity/Potency | Source |

|---|---|---|---|

| Compound E22 | Akt1 | Increased potency over lead compound | nih.govresearchgate.net |

| DTPEP | PI3K/Akt Pathway | Downregulation of p-Akt (Ser473) | nih.gov |

| AZD5363 | Akt1, Akt2, Akt3 | Potent inhibitor | acs.org |

Other Relevant Enzyme Classes

The structural versatility of the piperidine scaffold has enabled its exploration as an inhibitor for a diverse range of other enzymes.

HDM2: The human double minute 2 (HDM2) protein is a primary negative regulator of the p53 tumor suppressor. nih.gov Inhibiting the HDM2-p53 interaction is a promising strategy in oncology. Researchers have discovered that 3,3-disubstituted piperidines can act as potent inhibitors of this protein-protein interaction. nih.govnih.gov For example, compound 21 from this class was identified as a potent, selective, and orally active HDM2-p53 inhibitor that demonstrated tumor growth inhibition in various cancer cell lines. nih.gov

DPP-4: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics for treating type 2 diabetes. Studies have shown that sulfonamide derivatives of piperidine-3-carbonitrile exhibit significant DPP-4 inhibitory activity, comparable to the standard drug Vildagliptin in in vitro studies. mdpi.com

JAK2: Currently, there is limited specific research available in the public domain directly linking ethyl 6-methylpiperidine-3-carboxylate derivatives to the inhibition of Janus kinase 2 (JAK2).

sEH (soluble Epoxide Hydrolase): Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. nih.gov Therefore, sEH inhibitors are being investigated for treating inflammatory diseases. nih.gove-century.us Several potent piperidine-derived amide inhibitors of human sEH have been identified. nih.gov Structure-activity relationship (SAR) studies on these analogs revealed that isosteric modifications could significantly alter efficacy, while substituting hydrogen with deuterium (B1214612) led to a notable increase in the metabolic stability in rat and human microsomes without compromising sEH inhibition potency. nih.gov

Human Tryptase: Human mast cell tryptase is a serine protease implicated in allergic and inflammatory disorders like asthma. researchgate.netnih.gov Spirocyclic piperidine amide derivatives have been explored as tryptase inhibitors. nih.gov One such compound, JNJ-27390467 (compound 4 ), was identified as a potent and selective tryptase inhibitor. nih.gov Further exploration of this series led to the identification of analogs 6nn and 6oo as highly potent inhibitors with IC50 values under 10 nM and excellent selectivity against the related enzyme, trypsin. researchgate.net

Enoyl-ACP Reductase: Enoyl-acyl carrier protein (ACP) reductase (ENR) is an essential enzyme in bacterial fatty acid biosynthesis, making it a target for antibacterial agents. nih.govnih.gov While research on direct derivatives of this compound is scarce, related heterocyclic compounds have been investigated. For instance, thiopyridine derivatives were identified as effective inhibitors of E. coli ENR, with some members of the series showing IC50 values between 3 to 25 µM. nih.gov Docking studies on other heterocyclic inhibitors have helped elucidate key interactions within the ENR active site, such as hydrogen bonds with residues like ILE194 and pi-pi stacking with PHE149, which guide the design of new inhibitors. physchemres.org

Table 3: Inhibition of Other Enzymes by Piperidine Derivatives

| Compound/Series | Target Enzyme | Potency (IC50) | Source |

|---|---|---|---|

| Compound 21 | HDM2-p53 Interaction | Potent inhibitor | nih.gov |

| Piperidine-3-carbonitrile sulfonamides | DPP-4 | Activity comparable to Vildagliptin | mdpi.com |

| Spirocyclic piperidine amide 6nn | Human Tryptase | < 10 nM | researchgate.net |

| Spirocyclic piperidine amide 6oo | Human Tryptase | < 10 nM | researchgate.net |

| Thiopyridine derivatives | Enoyl-ACP Reductase | 3 - 25 µM | nih.gov |

Receptor Binding and Modulation Studies

Derivatives containing the piperidine moiety have also been extensively studied for their ability to bind to and modulate the function of various neurotransmitter receptors.

GABAA Receptors and Allosteric Modulation

γ-Aminobutyric acid type A (GABAA) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. mdpi.comnih.gov They are the target of many clinically important drugs, which typically act as positive allosteric modulators (PAMs), enhancing the effect of GABA without directly activating the receptor. wikipedia.orgmdpi.com

The natural product piperine (B192125) (1-piperoylpiperidine), the pungent component in pepper, has been shown to modulate GABAA receptors. nih.gov Studies using Xenopus laevis oocytes expressing different GABAA receptor subtypes found that piperine acted with similar potency on all tested subtypes, with EC50 values ranging from 42.8 µM to 59.6 µM. nih.gov The modulation did not require the presence of a γ2S-subunit, suggesting a binding site involving only the α and β subunits. nih.gov A synthetic derivative, SCT-66 , where the piperidine ring was replaced with a N,N-diisobutyl residue, was found to be a more potent and efficacious GABAA receptor modulator than piperine. nih.gov This highlights how modifications to the piperidine moiety can fine-tune pharmacological activity. nih.gov

Table 4: Modulation of GABAA Receptors by Piperidine Derivatives

| Compound | Receptor Subtype | Modulatory Effect | Potency (EC50) | Source |

|---|---|---|---|---|

| Piperine | α2β2 | Positive Allosteric Modulator | 42.8 µM | nih.gov |

| Piperine | α3β2 | Positive Allosteric Modulator | 59.6 µM | nih.gov |

| SCT-66 | Various | Positive Allosteric Modulator | More potent than piperine | nih.gov |

Monoamine Oxidases and Neurotransmitter Receptors (e.g., 5-HT3)

Monoamine Oxidases (MAO): Based on the available literature, there is limited specific pre-clinical research focusing on derivatives of this compound as inhibitors of monoamine oxidases A or B.

5-HT3 Receptors: The 5-HT3 receptor is a ligand-gated ion channel involved in processes such as nausea and vomiting. sci-hub.red Arylpiperazine derivatives, which share a core heterocyclic amine structure with piperidines, have been instrumental in mapping the 5-HT3 receptor binding site. nih.gov Several studies have explored derivatives containing a piperazine (B1678402) or piperidine ring as 5-HT3 receptor ligands. For instance, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized, where the presence of an unsubstituted or methyl-substituted piperazine ring led to compounds with the best binding affinities. u-szeged.hu Compound 31 in this series showed a Ki of 33 nM. u-szeged.hu In another study, a 3-amino-2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one derivative (compound 28 ) exhibited very high affinity and selectivity for the 5-HT3 receptor, with a Ki value of 3.92 nM. sci-hub.red Furthermore, certain quinolinecarboxylic acid derivatives with a piperidine-like quinuclidine (B89598) moiety also showed high affinity, with compound 5 having a Ki of 9.9 nM for the 5-HT3 receptor. researchgate.net

Table 5: Binding Affinities of Piperidine/Piperazine Derivatives at 5-HT3 Receptors

| Compound/Series | Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|

| Compound 28 (Arylpiperazine derivative) | 5-HT3 | 3.92 nM | sci-hub.red |

| Compound 5 (Quinuclidine derivative) | 5-HT3 | 9.9 nM | researchgate.net |

| Compound 31 (Arylpiperazine derivative) | 5-HT3 | 33 nM | u-szeged.hu |

Opioid and Other Relevant Receptor Interactions

There is no available data from in vitro binding assays or other experimental studies detailing the affinity or activity of this compound or its derivatives at mu, delta, kappa, or other opioid receptors.

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies

No studies have been published that explore the structure-activity relationships of a series of this compound derivatives. As such, there is no information on how modifications to its chemical structure would impact its biological activity or ligand efficiency.

Investigation of Molecular Mechanisms of Action (in vitro)

There are no in vitro studies available that investigate the molecular mechanisms through which this compound or its derivatives might exert a pharmacological effect. This includes a lack of data from functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) assays or β-arrestin recruitment assays.

In vivo Animal Model Studies for Efficacy (excluding safety/toxicity)

No efficacy studies in established in vivo animal models for conditions such as pain, inflammation, or other central nervous system disorders have been reported for this compound or its derivatives.

Applications As a Synthetic Building Block and in Materials Science

Chiral Building Block in Natural Product and Complex Molecule Synthesis

Ligand and Organocatalyst in Catalytic Reactions

Piperidine (B6355638) derivatives are widely recognized for their potential in catalysis, acting as ligands for metal catalysts or as organocatalysts themselves, leveraging the basic nitrogen atom. researchgate.net While the general class of piperidines is important, the specific application of Ethyl 6-methylpiperidine-3-carboxylate as a ligand or organocatalyst is not described in the existing scientific literature. The catalytic activity of such compounds is highly dependent on the steric and electronic environment around the nitrogen atom and other functional groups, and specific studies for this isomer have not been reported.

Role in Agrochemical Research

Substituted piperidines and related nitrogen heterocycles are frequently investigated in agrochemical research for potential herbicidal, insecticidal, or fungicidal properties. nih.govmdpi.com For example, studies have demonstrated the antifungal activity of certain 6-alkyl-2,3,4,5-tetrahydropyridines, which share the 6-substituted ring structure. nih.gov However, there is no specific research available that evaluates or identifies this compound for any application in agrochemical development.

Integration into Polymeric and Functional Materials

Functionalized piperidines can be incorporated into polymers to create materials with specific properties for applications in drug delivery or other fields. nih.gov Research in this area includes the preparation of bioactive films using different piperidine-based compounds. nih.gov Despite the potential for the ester and secondary amine groups of this compound to be used in polymerization or material functionalization, its specific integration into polymeric or functional materials has not been documented in the reviewed literature.

Reagent in Advanced Organic Synthesis Methodologies (e.g., Fmoc Removal)

In solid-phase peptide synthesis (SPPS), the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step, typically accomplished using a secondary amine base. nih.gov Piperidine is the most common reagent for this purpose. wikipedia.org Studies on related compounds like methylpiperidine derivatives have shown that steric hindrance significantly affects the rate of Fmoc deprotection, with the order of effectiveness being 4-methyl- > 3-methyl- > 2-methyl-piperidine. researchgate.net

Given that this compound has a methyl group at the 6-position (adjacent to the nitrogen), it is a sterically hindered secondary amine. This steric bulk would likely render it less effective for Fmoc removal compared to the industry-standard piperidine or 4-methylpiperidine. There are no published studies reporting the use of this compound as a reagent for Fmoc deprotection or other advanced synthetic methodologies.

Future Perspectives and Emerging Research Directions

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure substituted piperidines is a critical challenge in medicinal chemistry, as the stereochemistry of these compounds often dictates their biological activity and therapeutic efficacy. rsc.org Future research will undoubtedly focus on the development of more efficient, stereoselective, and scalable asymmetric syntheses for compounds like ethyl 6-methylpiperidine-3-carboxylate.

Current methodologies for creating substituted piperidines often involve multi-step sequences starting from chiral precursors or employing chiral auxiliaries. researchgate.net Emerging strategies, however, are geared towards more direct and atom-economical approaches. Key areas of development include:

Catalytic Asymmetric Reactions: There is a growing emphasis on the use of chiral catalysts, such as chiral phosphoric acids (CPAs) and metal-based catalysts, to induce enantioselectivity in the formation of the piperidine (B6355638) ring. whiterose.ac.uk Asymmetric intramolecular aza-Michael cyclizations, for instance, have shown promise in synthesizing substituted piperidines with high enantioselectivity. whiterose.ac.uk Future work will likely involve the design of novel catalysts that can tolerate a wider range of substrates and functional groups, enabling the direct synthesis of complex piperidine derivatives.

Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly selective alternative to metal-based catalysis. rsc.org Methodologies based on exocyclic chirality induced nitroalkene/amine/enone (NAE) condensation reactions have been developed for the asymmetric synthesis of substituted NH-piperidines, achieving high yields and excellent chirality retention. rsc.org

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), presents a powerful tool for the asymmetric synthesis of chiral piperidine intermediates. researchgate.net This approach offers high stereoselectivity under mild reaction conditions. Future research will likely expand the library of available enzymes and engineer them for specific synthetic transformations relevant to this compound and its analogues.

C-H Functionalization: Direct functionalization of C-H bonds is a rapidly advancing field that offers the potential to streamline synthetic routes by avoiding pre-functionalization steps. researchgate.netmdpi.com The development of methods for the enantioselective α-functionalization of saturated aza-heterocycles, including piperidines, is an active area of research that could provide novel pathways to derivatives of this compound. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Asymmetric Reactions | Use of chiral metal complexes or chiral phosphoric acids. | High enantioselectivity, potential for broad substrate scope. |

| Organocatalysis | Employs small, metal-free organic molecules as catalysts. | Greener approach, mild reaction conditions, high stereocontrol. |

| Biocatalysis | Utilizes enzymes like ketoreductases for stereospecific transformations. | Excellent enantioselectivity, environmentally friendly conditions. |

| C-H Functionalization | Direct modification of C-H bonds, avoiding pre-functionalization. | Increased atom economy, shorter synthetic routes. |

Exploration of Undiscovered Biological Targets and Mechanisms

The piperidine moiety is a privileged scaffold in drug discovery, found in numerous approved drugs with diverse therapeutic applications. nih.govmdpi.comresearchgate.netencyclopedia.pub While derivatives of piperidine-3-carboxylate are known to interact with various biological targets, including neurotransmitter transporters and enzymes, a vast landscape of potential new targets remains to be explored. sigmaaldrich.com

Future research will focus on identifying novel biological targets for this compound and its derivatives, potentially leading to first-in-class therapeutics. Key avenues for exploration include:

Phenotypic Screening: High-throughput screening of compound libraries against various cell lines or disease models can uncover unexpected biological activities. cell.com This approach can identify compounds that modulate novel pathways or targets without prior knowledge of the mechanism of action.

Proteomics and Target Deconvolution: For compounds that show interesting phenotypic effects, advanced proteomic techniques can be employed to identify their direct protein binding partners. This allows for the unbiased discovery of novel biological targets.

Expansion into New Therapeutic Areas: While piperidine derivatives have been extensively studied for their effects on the central nervous system, there is growing interest in their potential as anticancer, anti-inflammatory, antiviral, and antiparasitic agents. encyclopedia.pubnih.govresearchgate.net For example, some piperidine derivatives have shown activity against the Plasmodium falciparum proteasome, a potential target for new antimalarial drugs. cell.com

Modulation of Protein-Protein Interactions: The development of small molecules that can disrupt or stabilize protein-protein interactions is a challenging but highly rewarding area of drug discovery. The three-dimensional structure of the piperidine scaffold makes it an attractive starting point for designing molecules that can bind to the complex interfaces of interacting proteins.

| Potential Therapeutic Area | Example Biological Targets/Mechanisms |

| Oncology | Inhibition of pro-tumorigenic receptors, induction of apoptosis, targeting tumor suppressors like p53. encyclopedia.pubresearchgate.net |

| Infectious Diseases | Inhibition of viral proteases (e.g., SARS-CoV-2), targeting parasitic enzymes (e.g., Plasmodium proteasome). encyclopedia.pubcell.com |

| Neurodegenerative Diseases | Modulation of muscarinic acetylcholine receptors (mAChR), inhibition of enzymes involved in plaque formation. nih.gov |

| Inflammatory Disorders | Inhibition of inflammatory signaling pathways, modulation of cytokine release. researchgate.net |

Advanced Computational Design and Optimization Strategies

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of new drug candidates. emanresearch.org For this compound, advanced computational strategies will be instrumental in guiding the design of analogues with improved potency, selectivity, and pharmacokinetic properties.

Future computational efforts will likely involve a multi-faceted approach:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD techniques can be used to design ligands that fit precisely into the binding site. emanresearch.orgnih.gov Molecular docking and molecular dynamics simulations can predict the binding mode and affinity of this compound derivatives, providing insights for structural modifications that can enhance binding. researchgate.netnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. emanresearch.org Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can identify the key structural features required for biological activity, based on a set of known active compounds. researchgate.net

Artificial Intelligence and Machine Learning: AI and machine learning are poised to revolutionize drug design. These technologies can be used to analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules, generate novel chemical structures with desired characteristics, and optimize synthetic routes.

ADMET Prediction: Computational models that can accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates are crucial for early-stage drug discovery. emanresearch.org By identifying potential liabilities early in the process, these models can help to reduce the high attrition rates in drug development.

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to understand the stability of ligand-protein complexes. researchgate.netnih.gov |

| QSAR Modeling | Relates the chemical structure of a series of compounds to their biological activity. researchgate.net |

| Pharmacophore Mapping | Identifies the essential three-dimensional arrangement of functional groups required for biological activity. |

| AI/Machine Learning | Predicts biological activity, generates novel structures, and optimizes synthetic pathways. |

Applications in Chemical Biology and Drug Discovery beyond Current Scope

Beyond its potential as a scaffold for therapeutic agents, this compound and its derivatives can serve as valuable tools in chemical biology to probe biological systems and validate new drug targets.

Future applications in this domain may include:

Development of Chemical Probes: By attaching fluorescent tags, biotin labels, or photoreactive groups to the piperidine scaffold, researchers can create chemical probes to visualize and identify the subcellular localization and binding partners of these molecules.

Fragment-Based Drug Discovery (FBDD): The piperidine core can be used as a starting point in FBDD campaigns. By identifying small piperidine-containing fragments that bind weakly to a target, these can be grown or linked together to create more potent lead compounds.

Diversity-Oriented Synthesis (DOS): The functional handles on this compound allow for its use in DOS campaigns to generate libraries of structurally diverse and complex molecules. Screening these libraries can lead to the discovery of compounds with novel biological activities.

Targeted Protein Degradation: The piperidine scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs). These bifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This emerging therapeutic modality offers a powerful way to eliminate disease-causing proteins.

The continued exploration of this compound and related structures, driven by these emerging research directions, promises to unlock new scientific insights and therapeutic opportunities, further solidifying the importance of the piperidine scaffold in chemical science and medicine.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-methylpiperidine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically begins with 6-methylpiperidine, which undergoes esterification with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis . Key optimization parameters include:

- Temperature control : Maintained at 0–5°C during esterification to minimize side reactions.

- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.

- Catalyst use : Lewis acids (e.g., BF₃·Et₂O) may enhance reaction efficiency in stereoselective syntheses . Reaction progress is monitored via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. How is the compound characterized, and what analytical techniques are critical for purity assessment?

Characterization involves:

- NMR spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for methyl groups, δ 3.6–4.2 ppm for ester protons) and ¹³C NMR (δ 170–175 ppm for carbonyl carbons) confirm structural integrity .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

- Mass spectrometry : ESI-MS (m/z [M+H]⁺ = 158.1) validates molecular weight .

Q. What are the primary research applications of this compound in medicinal chemistry?

this compound serves as:

- A building block for synthesizing bioactive piperidine derivatives, such as kinase inhibitors and receptor modulators .

- A precursor for chiral intermediates in asymmetric catalysis, leveraging its stereochemical flexibility (R/S configurations) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

The (3R,6S) and (3S,6R) stereoisomers exhibit distinct properties:

- Reactivity : The trans-configuration (e.g., 3R,6S) enhances solubility in polar solvents due to reduced steric hindrance, facilitating nucleophilic substitutions .

- Bioactivity : Stereochemistry impacts binding to biological targets (e.g., enzymes). For example, the (3R,6S) isomer shows 2× higher affinity for GABA receptors in preliminary assays . Chiral resolution via chiral HPLC (Chiralpak AD-H column) is critical for isolating enantiomers .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Substituent effects : Modifications to the piperidine ring (e.g., sulfonyl or benzamido groups) alter target interactions .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) can skew IC₅₀ values. Methodological mitigation :

- Standardize assays using WHO-recommended protocols.

- Perform dose-response curves with triplicate replicates to ensure reproducibility .

Q. What computational tools are effective for modeling the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to proteins (e.g., cytochrome P450 enzymes) .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Utilize MOE or RDKit to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Solvent replacement : Switch dichloromethane to cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst recycling : Immobilize Lewis acids on silica gel for reuse across multiple batches .

- Waste reduction : Employ continuous flow reactors to minimize solvent use and improve yield (85% vs. 65% in batch) .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Q. How should researchers design control experiments to validate synthetic yields?

- Negative controls : Omit the catalyst or base to confirm their necessity.

- Internal standards : Add deuterated analogs (e.g., D₆-ethyl ester) during HPLC to quantify recovery rates .

- Cross-validation : Compare yields from GC-MS and gravimetric analysis to detect systematic errors .

Q. What strategies address low reproducibility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.